
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core linked to a diphenylaniline moiety.
準備方法
The synthesis of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline typically involves organic synthetic routes. One common method includes the nucleophilic substitution reaction of key intermediates with phenoxazine units . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Phenoxazine derivatives have shown potential as antitumor agents, with applications in chemotherapy.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a candidate for drug development.
作用機序
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with molecular targets such as enzymes and receptors. For instance, phenoxazine derivatives can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The compound’s structure allows it to interact with various molecular pathways, leading to its diverse biological activities.
類似化合物との比較
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as 4-(10H-Phenoxazin-10-yl)benzaldehyde and 4-(10H-Phenoxazin-10-yl)benzonitrile . These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its diphenylaniline moiety, which enhances its photophysical properties and makes it suitable for applications in OLEDs and other electronic materials.
特性
分子式 |
C30H22N2O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
4-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)25-19-21-26(22-20-25)32-27-15-7-9-17-29(27)33-30-18-10-8-16-28(30)32/h1-22H |
InChIキー |
KKKBOLYXONAQCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


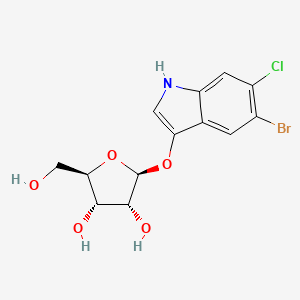
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

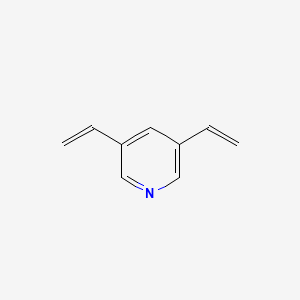
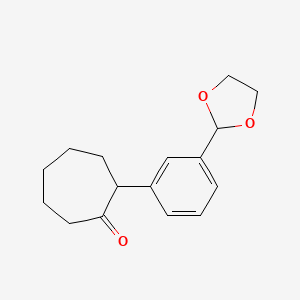

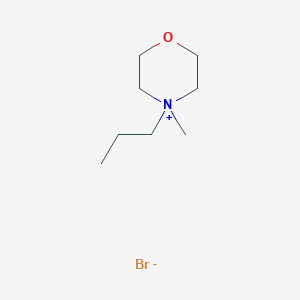
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)

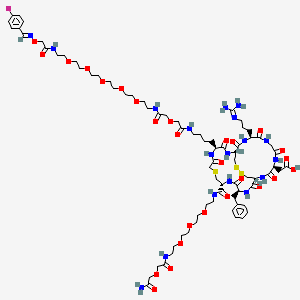

![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)

![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
